
2-(3-Fluorophenyl)succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)succinic acid is a compound that can be associated with the broader class of succinic acids, which are known to play a role in plant metabolism and are found in various biological systems. While the provided papers do not directly discuss 2-(3-Fluorophenyl)succinic acid, they do provide insights into the analysis and importance of succinic acid derivatives in different contexts, such as their role in the Krebs cycle and their presence in biological samples like urine and apple tissue .
Synthesis Analysis
The synthesis of compounds related to 2-(3-Fluorophenyl)succinic acid, such as N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides, involves designing and evaluating their biological activities. These compounds have been synthesized and tested for their antifungal activities, indicating the potential for 2-(3-Fluorophenyl)succinic acid derivatives to be used in pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of 2-(3-Fluorophenyl)succinic acid would be expected to contain a fluorophenyl group attached to a succinic acid backbone. The identification of related compounds, such as 2-(2'-octenyl) succinic acid, has been achieved through techniques like gas chromatography/mass spectrometry, suggesting that similar methods could be used to analyze the structure of 2-(3-Fluorophenyl)succinic acid .
Chemical Reactions Analysis
Succinic acid derivatives are known to participate in various chemical reactions. For instance, succinic acid can be determined fluorometrically by reacting with resorcinol and concentrated sulfuric acid, followed by the addition of alkali to measure the fluorescence in ultraviolet light . This indicates that 2-(3-Fluorophenyl)succinic acid could potentially be analyzed using similar fluorometric methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of succinic acid derivatives can be quantified using different analytical methods. For example, the quantification of succinate in foodstuffs has been developed using an immobilized-enzyme reactor and fluorescence detection, which could be adapted to study the properties of 2-(3-Fluorophenyl)succinic acid . Additionally, fluorometric assays have been described for the quantitative measurements of succinyl-CoA, a related compound, which could provide insights into the properties of 2-(3-Fluorophenyl)succinic acid .
Applications De Recherche Scientifique
Synthesis and Analgesic Activity
The compound 6-fluoroindan-1-carboxylic acid, synthesized from 3-fluorobenzaldehyde, includes 3-fluorophenyl succinic acid as an intermediate. This synthesis demonstrates the use of 2-(3-fluorophenyl)succinic acid in the development of new analgesic compounds (Das et al., 2008).
Bio-Based Chemical Production
Succinic acid, which can be derived from 2-(3-fluorophenyl)succinic acid, is a crucial bio-based chemical. Its production through metabolic engineering in various microorganisms shows its application in sustainable chemical production, with potential uses in food, pharmaceuticals, and industrial materials (Ahn et al., 2016).
Industrial and Biotechnological Applications
Succinic acid, related to 2-(3-fluorophenyl)succinic acid, is used in the food, chemical, and pharmaceutical industries. Advances in microbial strain engineering and fermentation technologies have enhanced its production from renewable resources, highlighting its role in sustainable industrial applications (Jiang et al., 2017).
Material Science: Aromatic Polyesters
2-(3-Fluorophenyl)succinic acid can be involved in synthesizing aromatic polyesters. This application demonstrates its utility in developing new materials with specific thermal and mechanical properties, suitable for various industrial applications (Short et al., 2018).
Conversion of Biomass to Biochemicals
In a study focused on converting furfural to succinic acid, 2-(3-fluorophenyl)succinic acid plays a role in developing greener approaches for renewable chemical production. This conversion is crucial for the production of bio-derived building block chemicals used in diverse industries (Choudhary et al., 2012).
Environmental and Sustainable Chemistry
The biotechnological production of succinic acid, closely related to 2-(3-fluorophenyl)succinic acid, is a significant step towards environmental sustainability. This process uses agricultural carbohydrates and offers potential in green solvents and biodegradable plastics production, demonstrating the environmental applications of this compound (Zeikus et al., 1999).
Nanotechnology and Sensor Development
2-(3-Fluorophenyl)succinic acid derivatives have been used in nanofiber development for dual sensors detecting aromatic amine and acid vapor. This application shows its potential in developing new materials for environmental monitoring and safety applications (Xue et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-fluorophenyl)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGFKFCICBDDMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493041 |
Source


|
| Record name | 2-(3-Fluorophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)succinic acid | |
CAS RN |
62985-34-6 |
Source


|
| Record name | 2-(3-Fluorophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)
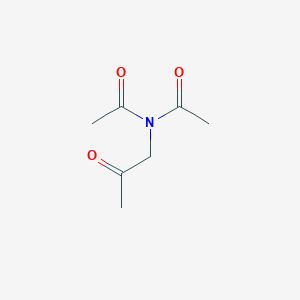

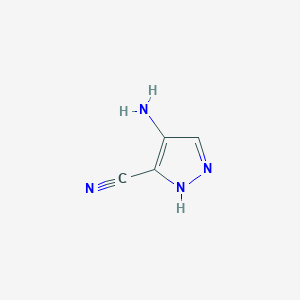

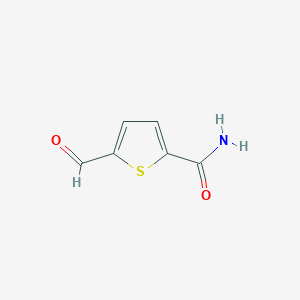
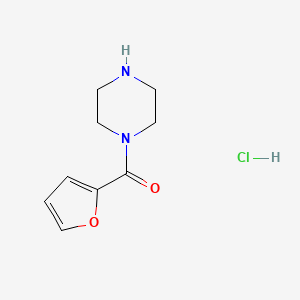
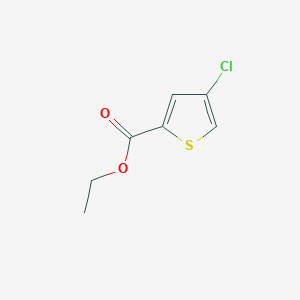

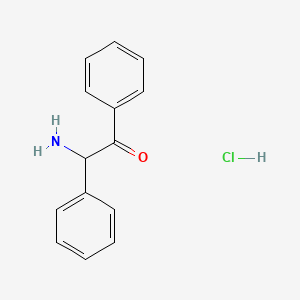
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)
![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)
